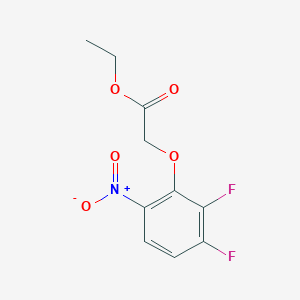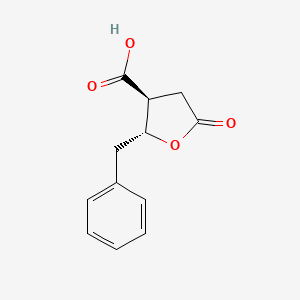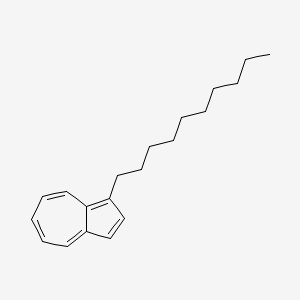
1-Decylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color and unique aromatic structure. Azulene itself is a non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings. The decyl group attached to the azulene core enhances its hydrophobic properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decylazulene can be synthesized through several methods. One common approach involves the alkylation of azulene with decyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the azulene, followed by the addition of decyl bromide or iodide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that facilitate the alkylation process can also enhance the efficiency of the production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Decylazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced azulene derivatives.
Substitution: Electrophilic substitution reactions are common, where the azulene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of decylazulene ketones or carboxylic acids.
Reduction: Formation of reduced azulene derivatives.
Substitution: Formation of halogenated or nitro-substituted azulenes.
Aplicaciones Científicas De Investigación
1-Decylazulene has found applications in various scientific research fields:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the development of optoelectronic devices and organic semiconductors due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 1-Decylazulene exerts its effects involves interactions with biological pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins, which are mediators of inflammation. The hydrophobic decyl group enhances its ability to interact with lipid membranes, potentially affecting membrane-associated proteins and signaling pathways.
Comparación Con Compuestos Similares
Guaiazulene: Another azulene derivative with a methyl group at the 1-position and an isopropyl group at the 5-position.
Chamazulene: A derivative with a methyl group at the 1-position and a methylene group at the 7-position.
Comparison: 1-Decylazulene is unique due to its long hydrophobic decyl chain, which enhances its solubility in non-polar solvents and its interaction with lipid membranes. This property distinguishes it from other azulene derivatives like guaiazulene and chamazulene, which have shorter alkyl chains and different substitution patterns, leading to variations in their chemical reactivity and biological activities.
Propiedades
Número CAS |
919299-83-5 |
|---|---|
Fórmula molecular |
C20H28 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-decylazulene |
InChI |
InChI=1S/C20H28/c1-2-3-4-5-6-7-8-10-13-18-16-17-19-14-11-9-12-15-20(18)19/h9,11-12,14-17H,2-8,10,13H2,1H3 |
Clave InChI |
PBZUDXGQAGCLJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=C2C=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


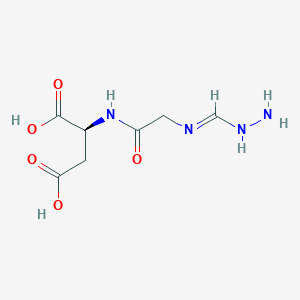

![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
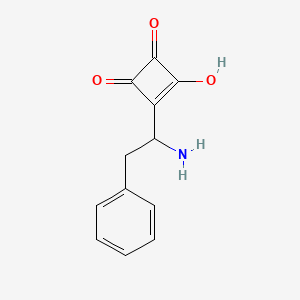
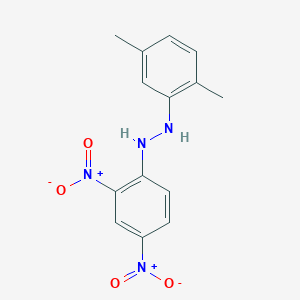
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
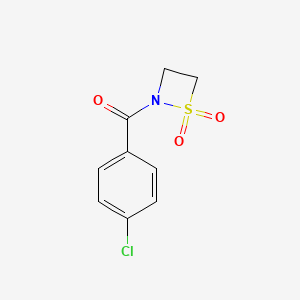
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)

![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
